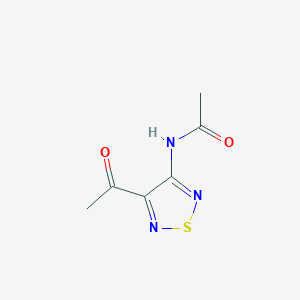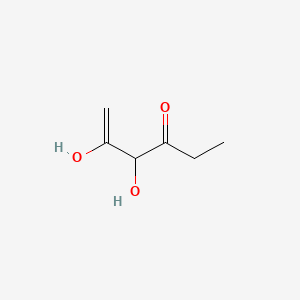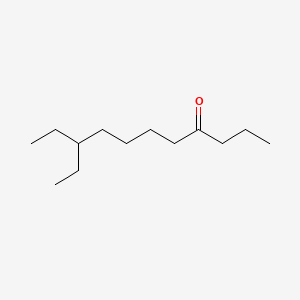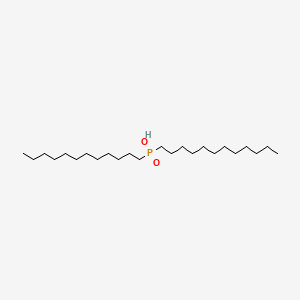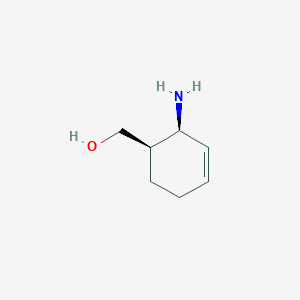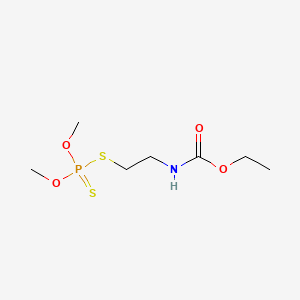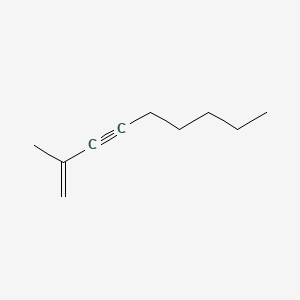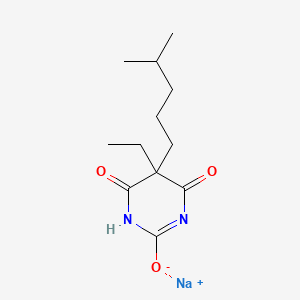![molecular formula C9H14N2 B13811460 (3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative. Pyrrolidine rings are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to interact with biological targets. The specific configuration of this compound, with its (3R,4S) stereochemistry, contributes to its unique biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of glycine ethyl ester as a starting material, which undergoes amino addition, protective group formation, and ring closure to form the pyrrolidine ring . The stereochemistry is controlled through the use of chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-enyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its chiral nature.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of (3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
類似化合物との比較
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but has different substituents, leading to distinct biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain a pyrrolidine ring and are used as inhibitors of fibroblast growth factor receptors.
Uniqueness
The uniqueness of (3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile lies in its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-6-11(2)7-9(8)5-10/h3-4,8-9H,6-7H2,1-2H3/b4-3+/t8-,9+/m1/s1 |
InChIキー |
DBWAGMHTEOTZAC-BKIAHZASSA-N |
異性体SMILES |
C/C=C/[C@@H]1CN(C[C@@H]1C#N)C |
正規SMILES |
CC=CC1CN(CC1C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



